![molecular formula C20H17ClN6O B2992077 4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 890942-63-9](/img/structure/B2992077.png)
4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound of significant interest in the realms of synthetic chemistry and pharmaceutical development. This compound features a chloro substituent, a hydrazide group, and a pyrazolo[3,4-d]pyrimidine moiety, which collectively contribute to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves the condensation of 4-chlorobenzoyl chloride with 1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine-4-amine under specific conditions that may include the presence of a base like triethylamine and a solvent such as dichloromethane. Reaction temperatures are often kept below room temperature to control the reaction rate and to prevent by-product formation.
Industrial Production Methods: : In an industrial setting, the production may scale up to involve continuous flow processes to enhance efficiency and yield. Optimized reaction conditions such as the concentration of reactants, solvent selection, and the use of catalysts could be employed to achieve higher productivity and purity.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes various chemical transformations:
Oxidation: : Exposure to oxidizing agents can lead to the formation of corresponding amides or nitriles.
Reduction: : Reducing conditions might convert the hydrazide group into amines.
Substitution: : Halogen substitution reactions can be performed at the chloro site.
Common Reagents and Conditions
Oxidation: : Agents such as potassium permanganate or chromium trioxide.
Reduction: : Reagents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles such as alcohols or amines under conditions that promote nucleophilic substitution.
Major Products: : The reactions can lead to various products depending on the conditions and reagents. For instance, oxidation might yield benzoic acids, while reduction can produce benzhydrazines.
Applications De Recherche Scientifique
4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide finds use in several fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : In studies of enzyme inhibition due to its ability to interact with biological macromolecules.
Industry: : As a building block in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects is closely related to its structural features. The chloro and hydrazide groups facilitate binding to enzyme active sites or receptors, inhibiting their action. Its molecular targets might include kinases or other proteins essential for cell signaling pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
When compared to other hydrazides and pyrazolo[3,4-d]pyrimidine derivatives, 4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide stands out due to its unique substitution pattern which provides specificity in its interactions. Similar compounds include:
4-bromo-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
4-fluoro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
4-methyl-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
The variations in these compounds can affect their physical properties and biological activities, making each one a unique entity worthy of study.
Propriétés
IUPAC Name |
4-chloro-N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-3-8-17(13(2)9-12)27-19-16(10-24-27)18(22-11-23-19)25-26-20(28)14-4-6-15(21)7-5-14/h3-11H,1-2H3,(H,26,28)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNZNKNRMILOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-Chloro-5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-cyclohexylpiperidine-1-carboxamide](/img/structure/B2991994.png)
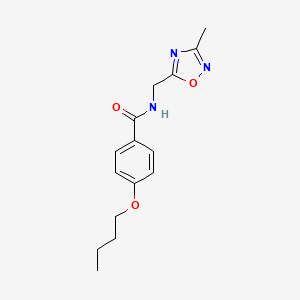
![2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2991997.png)
![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2991998.png)
![methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2991999.png)
![5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2992000.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2992002.png)

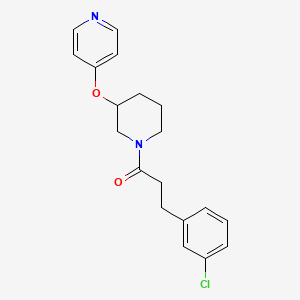
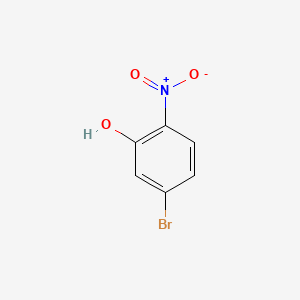
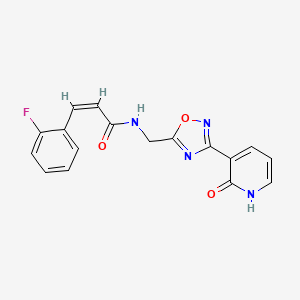
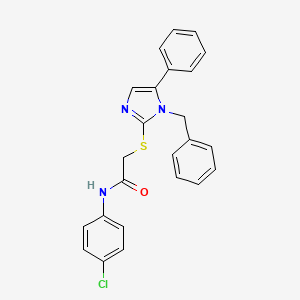
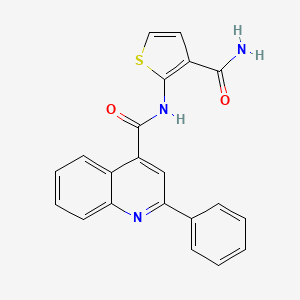
![N-mesityl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2992016.png)
